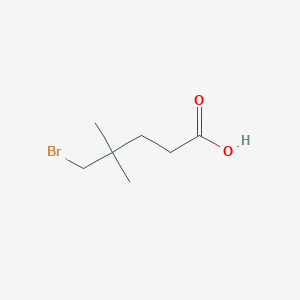
2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid is a fluorinated organic compound characterized by the presence of fluorine atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of pyridine with a mixture of fluorine gas (F₂) and nitrogen gas (N₂) in the presence of a strong acid . Another approach involves the use of complex aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at high temperatures (450–500°C) to produce a mixture of fluorinated pyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the fluorination of pyridine can be achieved using a mixture of fluorine gas and nitrogen gas in the presence of a strong acid .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the substitution of fluorine atoms can lead to the formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its reactivity and ability to form stable complexes with various biological molecules. This makes it a valuable tool in studying biochemical pathways and developing new therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.
2,6-Difluoropyridine: Another fluorinated pyridine with two fluorine atoms at different positions on the ring.
Fluroxypyr: A fluorinated pyridine derivative used as an agrochemical.
Uniqueness
2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid is unique due to the presence of both difluoro and fluoropyridinyl groups in its structure. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2,2-difluoro-2-(6-fluoropyridin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-5-3-1-2-4(11-5)7(9,10)6(12)13/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWMGYUTEVYWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)






![3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride](/img/structure/B13480283.png)



